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The following table consolidates quantitative data on the potency and selectivity of various inhibitors,

including RAF265.
VEGFR2
Inhibitor Primary Targets Inhibition Key Preclinical/Clinical Findings
(IC50)
RAF265 BRAF (mutant & ~30 nM * 41% tumor growth reduction in patient-
wild-type), (biochemical) derived melanoma models [1]. * 71% of
VEGFR2, c-RAF [1] [2] responders were BRAF wild-type [1]. ¢
[2] Inhibits osteoclast formation & resorption [3].
Rivoceranib VEGFR2, c-KIT, c- 16 nM * High biochemical selectivity for VEGFR2 in
(Apatinib) SRC [4] (biochemical) a 270-kinase panel [4]. « Approved in China
[4] for gastric cancer [4].
Sorafenib VEGFR2/3, Information * FDA-approved for renal cell &
PDGFR}, c-Kit, missing hepatocellular carcinoma [5]. » Type Il kinase
BRAF [5] inhibitor [5].
Sunitinib VEGFR1/2, Information * FDA-approved for renal cell carcinoma &
PDGFRf3, FLT3 [5] missing GIST [5]. » Type | kinase inhibitor [5].
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VEGFR2
Inhibitor Primary Targets Inhibition Key PreclinicallClinical Findings
(1C50)
Axitinib VEGFR1/2, c-Kit [5] Information » FDA-approved for renal cell carcinoma [5].
missing * Type | kinase inhibitor [5].
Lenvatinib VEGFR1/2/3, Information * FDA-approved for thyroid cancer & others
PDGFRa, FGFR, missing [5]. « Type Il kinase inhibitor [5].

RET [5] [4]

Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key studies on RAF265 and comparative

agents are crucial.

¢ Kinase Activity Profiling: A 2023 study compared the investigational drug rivoceranib against 10
FDA-approved VEGFR?2 inhibitors [4]. The biochemical kinase assay measured the concentration
required to inhibit 50% of VEGFR2 kinase activity (IC50). Rivoceranib's selectivity was further
assessed by testing its residual activity against a panel of 270 human kinases, demonstrating high
specificity for VEGFR2 [4].

¢ Preclinical Tumor Response Modeling: A 2012 study evaluated RAF265's efficacy using
orthotopic implants of patient-derived melanoma tumors in nude mice [1].

o Methodology: Tumors from 34 patients were implanted into mice. Once established, mice were
treated with RAF265 (40 mg/kg, daily) for 30 days. Tumor growth, gene mutation status (via
SNaPshot genotyping and direct sequencing), and gene expression profiles (via microarray)
were analyzed [1].

o Key Findings: The study revealed that response to RAF265 was associated with reduced
proliferation markers (Ki-67, cyclin D1) and induction of apoptosis, but did not consistently
correlate with a reduction in phosphorylated ERK1/2 [1].

¢ Metabolic Response Imaging: A 2011 study used small animal FDG-PET imaging and DNA
microarray analysis to assess RAF265's early effects [6].

o Methodology: A375M melanoma xenograft-bearing mice were treated with RAF265. Tumor
glucose metabolism was monitored via FDG uptake, while microarray analysis evaluated
changes in gene expression pathways [6].

o Key Findings: RAF265 significantly inhibited FDG accumulation in tumors within one day,
indicating rapid suppression of glucose metabolism. Gene expression analysis confirmed
downregulation of pathways related to glucose and thymidine metabolism [6].
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¢ In Vitro Functional Assays: A 2013 study investigated RAF265's effects on osteoclasts [3].

o Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with
RANKL and M-CSF to form osteoclasts, which were then treated with RAF265. Osteoclast
formation was counted, and resorption activity was measured on calcium-coated plates.
Molecular analysis was performed via immunoblotting and real-time RT-PCR [3].

o Key Findings: RAF265 inhibited osteoclast formation (IC50 ~160 nM) and resorption (IC50
~20 nM) by downregulating key genes like cathepsin K and NFATc1 [3].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway targeted by RAF265 and a generalized

workflow for the preclinical experiments cited.
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Diagram 1: Key signaling pathways targeted by RAF265. RAF265 dually inhibits VEGFR2-driven
angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].

Patient Tumor Sample
(Melanoma)

Orthotopic Implantation
in Nude Mice

Tumor Establishment
& Expansion

RAF265 Treatment
(40 mg/kg, daily, 30 days)

/(Endpoint Analysis)\

/ naly51s Meth ds
Tumor Growth Genomic Analy51s Gene Expressmn Protein Signaling
Measurement (SNaPshot, Sequencing) (Microarray) (Western Blot, [HC)

Click to download full resolution via product page

Diagram 2: Preclinical workflow for evaluating RAF265. This workflow outlines the key steps used in

patient-derived xenogradft studies to assess the drug's efficacy and mechanism of action [1].

Key Insights for Researchers
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* RAF265's Dual Mechanism: Unlike more selective VEGFR2 inhibitors, RAF265's activity stems from
simultaneously targeting the oncogenic BRAF/MEK/ERK pathway and VEGFR2-mediated
angiogenesis [1] [2].

¢ Response in BRAF Wild-Type Tumors: A significant finding from preclinical studies is that RAF265's
antitumor activity was not confined to BRAF-mutant melanomas, with a majority of responders being
BRAF wild-type [1]. This suggests its therapeutic potential may extend beyond typical BRAF inhibitor
applications.

¢ Clinical Development Status: A first-in-human Phase | trial established a maximum tolerated dose
of 48 mg once daily for RAF265. While antitumor activity was observed in both BRAF mutant and
wild-type patients, the clinical development of RAF265 appears to have been limited, potentially due
to the efficacy of more selective BRAF inhibitors or its own toxicity profile [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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